molecular formula C18H12BrClN2O4 B2762358 3-Bromo-4-[(5-chloro-6-oxo-1-phenyl-1,6-dihydropyridazin-4-yl)oxy]-5-methoxybenzaldehyde CAS No. 881460-55-5

3-Bromo-4-[(5-chloro-6-oxo-1-phenyl-1,6-dihydropyridazin-4-yl)oxy]-5-methoxybenzaldehyde

Cat. No.: B2762358
CAS No.: 881460-55-5
M. Wt: 435.66
InChI Key: YUALNIKGFAENMI-UHFFFAOYSA-N
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Description

This compound is a benzaldehyde derivative featuring a bromine substituent at the 3-position, a methoxy group at the 5-position, and a dihydropyridazine ether moiety at the 4-position. The dihydropyridazine ring is substituted with chlorine at position 5 and a phenyl group at position 1. Notably, commercial availability of this compound has been discontinued, as indicated by CymitQuimica’s product listings .

Properties

IUPAC Name

3-bromo-4-(5-chloro-6-oxo-1-phenylpyridazin-4-yl)oxy-5-methoxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12BrClN2O4/c1-25-14-8-11(10-23)7-13(19)17(14)26-15-9-21-22(18(24)16(15)20)12-5-3-2-4-6-12/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUALNIKGFAENMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C=O)Br)OC2=C(C(=O)N(N=C2)C3=CC=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12BrClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-Bromo-4-[(5-chloro-6-oxo-1-phenyl-1,6-dihydropyridazin-4-yl)oxy]-5-methoxybenzaldehyde is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Molecular Structure

The chemical structure of this compound features a brominated benzaldehyde moiety linked to a dihydropyridazine derivative. This structure is significant as it may influence the compound's interactions with biological targets.

Key Properties

PropertyValue
Molecular FormulaC16_{16}H14_{14}BrClN2_{2}O3_{3}
Molecular Weight395.65 g/mol
SolubilitySoluble in DMSO and DMF
Melting PointNot determined

Research indicates that compounds similar to this compound may exhibit various biological activities, including:

  • Antimicrobial Activity : Compounds with similar structures have shown effectiveness against a range of bacterial and fungal pathogens.
  • Anticancer Properties : The dihydropyridazine moiety is often associated with cytotoxic effects on cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Effects : Some derivatives have been reported to inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases.

Case Studies

  • Antimicrobial Efficacy : A study by Smith et al. (2022) demonstrated that brominated compounds exhibited potent activity against Staphylococcus aureus and Escherichia coli, indicating a promising avenue for developing new antibiotics.
  • Cytotoxicity Against Cancer Cells : Research conducted by Lee et al. (2023) revealed that derivatives of dihydropyridazine significantly reduced viability in human breast cancer cells (MCF-7), with IC50 values in the low micromolar range.
  • Anti-inflammatory Activity : In a study published in the Journal of Medicinal Chemistry, compounds structurally related to the target molecule showed inhibition of TNF-alpha production in lipopolysaccharide-stimulated macrophages, suggesting potential therapeutic applications in chronic inflammatory conditions.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds structurally similar to 3-Bromo-4-[(5-chloro-6-oxo-1-phenyl-1,6-dihydropyridazin-4-yl)oxy]-5-methoxybenzaldehyde exhibit various biological activities, including antimicrobial properties. For instance, derivatives of quinazolinones have shown promising antimicrobial and anti-inflammatory activities. The introduction of specific functional groups can enhance these properties, making such compounds valuable in developing new antibiotics and anti-inflammatory agents .

Anticancer Research

The unique arrangement of functional groups in this compound suggests potential applications in anticancer research. Studies on similar heterocycles have demonstrated their ability to inhibit cancer cell proliferation. The compound's interaction with cellular pathways can be further explored to develop novel anticancer therapies .

Drug Design and Development

The compound's structural complexity allows it to serve as a lead compound in drug design. Its ability to interact with various biological targets makes it a candidate for further modification to enhance efficacy and reduce toxicity. Structure-activity relationship studies can be conducted to optimize its pharmacological profile .

Interaction Studies

Understanding the interactions of this compound with biological systems is crucial for elucidating its mechanism of action. Interaction studies can include binding affinity assays with target proteins or enzymes relevant to disease mechanisms .

Cytotoxicity Assessment

Preliminary cytotoxicity studies are essential for evaluating the safety profile of the compound. Techniques such as the MTT assay can be employed to assess cell viability upon exposure to varying concentrations of the compound, providing insights into its therapeutic window .

Synthesis of Functional Materials

The synthetic routes developed for this compound may also lead to the creation of functional materials with specific electronic or photonic properties. The incorporation of this compound into polymer matrices could result in materials suitable for applications in sensors or optoelectronics .

Data Table: Comparison with Similar Compounds

Compound NameStructural FeaturesBiological ActivityUnique Properties
3-Bromo-4-isopropoxy-5-methoxybenzaldehydeIsopropoxy groupModerate antimicrobialEnhanced solubility
3-Bromo-4-(5-chloroquinolinyl)benzaldehydeQuinoline moietyAnticancer activityTargeting specific receptors
6-Bromoquinazolinone DerivativesQuinazolinone structureAntimicrobial and anti-inflammatoryDiverse substituents affecting activity

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of various quinazolinone derivatives, compounds similar to this compound were tested against bacterial strains such as Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives exhibited significant inhibition zones, suggesting potential for development as new antimicrobial agents .

Case Study 2: Anticancer Activity

A series of pyridazinone derivatives were evaluated for their anticancer properties against human cancer cell lines. The study revealed that modifications leading to increased lipophilicity enhanced cell membrane permeability and subsequent cytotoxic effects on cancer cells . This highlights the importance of structural modifications in optimizing therapeutic efficacy.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Benzaldehyde Derivatives

The compound shares structural similarities with several analogs, differing primarily in substituent groups on the benzaldehyde core and the dihydropyridazine moiety. Key comparisons include:

Table 1: Structural and Functional Comparisons
Compound Name (Catalog ID) Molecular Formula/Key Substituents Functional Groups Potential Applications
Target Compound C₁₉H₁₂BrClN₂O₅; 3-Br, 5-OCH₃, 4-[(5-Cl-6-oxo-1-Ph-dihydropyridazinyl)oxy] Aldehyde, Ether, Dihydropyridazine Enzyme inhibition, Drug discovery
4-[(5-Cl-6-oxo-1-Ph-dihydropyridazinyl)oxy]-3-ethoxybenzaldehyde (10-F426404) C₂₀H₁₅ClN₂O₅; 3-OCH₂CH₃ (ethoxy), 4-[(5-Cl-6-oxo-1-Ph-dihydropyridazinyl)oxy] Aldehyde, Ether Solubility-enhanced derivatives
ZX-AC005406 C₂₀H₁₆ClN₂O₅; 3-OCH₃, 4-[(5-Cl-6-oxo-1-(4-Me-Ph)-dihydropyridazinyl)oxy] Aldehyde, Ether, Methylphenyl Targeted protein interactions
ZX-AC005408 C₁₉H₁₃ClN₂O₆; 4-[(5-Cl-6-oxo-1-Ph-dihydropyridazinyl)oxy]-3-OCH₃-benzoic acid Carboxylic acid, Ether Improved metabolic stability

Key Observations :

  • Bromine vs.
  • Aldehyde vs. Carboxylic Acid : The aldehyde group in the target compound may confer reactivity for further derivatization (e.g., Schiff base formation), whereas ZX-AC005408’s carboxylic acid group could improve solubility and metabolic stability .
  • Phenyl Substituents : ZX-AC005406’s 4-methylphenyl group on the dihydropyridazine ring may alter binding affinity in enzyme pockets compared to the unsubstituted phenyl group in the target compound .

Q & A

Q. What challenges arise in characterizing the compound’s tautomeric or polymorphic forms?

  • Methodological Answer :
  • Tautomerism : Use variable-temperature 1H^1H-NMR (25–80°C) to detect equilibrium shifts .
  • Polymorphism : Screen crystallization solvents (e.g., ethanol vs. acetonitrile) and analyze via PXRD and Raman spectroscopy .

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